molecular formula C14H18N2O2 B8610596 2-(2-Cyanoethyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline

2-(2-Cyanoethyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline

Cat. No. B8610596
M. Wt: 246.30 g/mol
InChI Key: XZLIRBUUBBTGRP-UHFFFAOYSA-N
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Patent
US06211198B1

Procedure details

A suspension of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (9.20 g, 40.1 mmol, 1.00 equiv, Aldrich), 3-bromopropionitrile (3.66 mL, 44.1 mmol, 1.10 equiv, Aldrich), potassium carbonate (33.25 g, 240.6 mmol, 6.00 equiv), and potassium iodide (266 mg, 1.60 mmol, 0.04 equiv) in n-butanol (70 mL) and 1,4-dioxane (70 mL) was stirred at reflux under argon for 48 hours. The mixture was cooled to room temperature and concentrated. The residue was purified by flash chromatography (SiO2, MeOH—EtOAc 0:1 to 1:19) to afford 8.39 g of white solid (59%), which was characterized spectroscopically.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
3.66 mL
Type
reactant
Reaction Step One
Quantity
33.25 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
266 mg
Type
catalyst
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH2:9][NH:8][CH2:7][CH2:6]2.Br[CH2:16][CH2:17][C:18]#[N:19].C(=O)([O-])[O-].[K+].[K+]>C(O)CCC.O1CCOCC1.[I-].[K+]>[C:18]([CH2:17][CH2:16][N:8]1[CH2:7][CH2:6][C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[CH2:9]1)#[N:19] |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
COC=1C=C2CCNCC2=CC1OC
Name
Quantity
3.66 mL
Type
reactant
Smiles
BrCCC#N
Name
Quantity
33.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(CCC)O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
266 mg
Type
catalyst
Smiles
[I-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2, MeOH—EtOAc 0:1 to 1:19)

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCN1CC2=CC(=C(C=C2CC1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.39 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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